molecular formula C21H23NO5S B5423438 2'-acetyl-5-(azepan-1-ylsulfonyl)biphenyl-3-carboxylic acid

2'-acetyl-5-(azepan-1-ylsulfonyl)biphenyl-3-carboxylic acid

Cat. No.: B5423438
M. Wt: 401.5 g/mol
InChI Key: XEJKPNIIZQXAJA-UHFFFAOYSA-N
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Description

Biphenylcarboxylic acid derivatives are a class of compounds that are ubiquitous in nature . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

Various methods have been reported for the synthesis of biphenyl derivatives, for example modern versions of classical synthesis methods .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods .


Chemical Reactions Analysis

The chemical reactions of a compound can be analyzed using various techniques. For example, protodeboronation of pinacol boronic esters has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight, InChI, InChIKey, and CAS Registry Number of a compound can be determined .

Safety and Hazards

The safety and hazards of a compound can be determined using various techniques. For example, a Safety Data Sheet (SDS) provides information on the potential hazards (health, fire, reactivity and environmental) and how to work safely with the chemical product .

Properties

IUPAC Name

3-(2-acetylphenyl)-5-(azepan-1-ylsulfonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-15(23)19-8-4-5-9-20(19)16-12-17(21(24)25)14-18(13-16)28(26,27)22-10-6-2-3-7-11-22/h4-5,8-9,12-14H,2-3,6-7,10-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJKPNIIZQXAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC(=CC(=C2)S(=O)(=O)N3CCCCCC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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